molecular formula C21H21ClN2O4S2 B297005 N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide

Katalognummer: B297005
Molekulargewicht: 465 g/mol
InChI-Schlüssel: ALENYTRTZNRUCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonamide group, a chlorinated aniline moiety, and a trimethyl-substituted benzene ring. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 2-chloroaniline with sulfonyl chloride to form 2-chloroanilino sulfonyl chloride.

    Coupling Reaction: The intermediate product is then reacted with 4-aminophenyl-2,4,6-trimethylbenzenesulfonamide under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:

    Bulk Reactors: Utilizing large-scale reactors to handle the initial formation of the sulfonamide group.

    Purification: Employing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{4-[(2-bromoanilino)sulfonyl]phenyl}-2,4,6-trimethylbenzenesulfonamide
  • N-{4-[(2-fluoroanilino)sulfonyl]phenyl}-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The trimethyl-substituted benzene ring also contributes to its distinct chemical properties compared to similar compounds.

Eigenschaften

Molekularformel

C21H21ClN2O4S2

Molekulargewicht

465 g/mol

IUPAC-Name

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H21ClN2O4S2/c1-14-12-15(2)21(16(3)13-14)30(27,28)23-17-8-10-18(11-9-17)29(25,26)24-20-7-5-4-6-19(20)22/h4-13,23-24H,1-3H3

InChI-Schlüssel

ALENYTRTZNRUCM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.